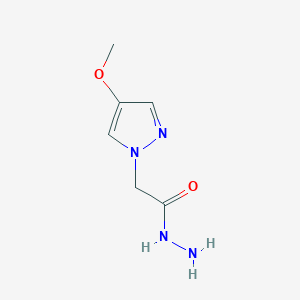

2-(4-Methoxy-1H-pyrazol-1-yl)acetohydrazide

Descripción

Propiedades

IUPAC Name |

2-(4-methoxypyrazol-1-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c1-12-5-2-8-10(3-5)4-6(11)9-7/h2-3H,4,7H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJUAYQGVMSDTEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN(N=C1)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Hydrazinolysis of Ethyl (4-methoxyphenyl)glycinate

One of the primary and straightforward methods involves the hydrazinolysis of ethyl-(4-methoxyphenyl)glycinate using hydrazine hydrate. The reaction proceeds as follows:

- Reactants: Ethyl-(4-methoxyphenyl)glycinate and hydrazine hydrate.

- Solvent: Ethanol.

- Conditions: Reflux for 3 hours.

- Workup: Cooling the reaction mixture leads to precipitation of the hydrazide, which is filtered and washed with chilled ethanol.

- Yield: Approximately 78%.

- Characterization: The product is confirmed by IR, ^1H NMR, and mass spectrometry. For example, ^1H NMR in DMSO-d6 shows characteristic signals at δ 4.51 (NH2), 4.60 (CH2), and aromatic protons at δ 7.10 and 7.79 ppm.

This method is efficient and provides a relatively high yield of 2-(4-methoxyphenylamino)acetohydrazide, a close analogue that can be adapted for the pyrazolyl derivative by substituting the phenyl group with a pyrazolyl ring.

One-Pot Synthesis Using Acetic Acid Mediation

Another reported approach involves a one-pot synthesis strategy mediated by acetic acid, especially for pyrazole derivatives:

- Reactants: Pyrazole derivatives with suitable aldehydes or acylating agents.

- Catalyst/Medium: Acetic acid in combination with ethanol.

- Conditions: Reflux for 6–8 hours.

- Workup: After reaction completion (monitored by TLC), solvent evaporation followed by extraction with ethyl acetate, washing, drying, and solvent removal yields the target hydrazide derivatives.

- Advantages: This method allows regioselective formation of pyrazolyl hydrazides and related fused heterocycles with good purity and yields.

Though this method is more general for pyrazole derivatives, it can be adapted for the synthesis of 2-(4-methoxy-1H-pyrazol-1-yl)acetohydrazide by choosing appropriate starting materials.

Reaction of Pyrazolyl Nicotinohydrazides with Haloalkenones

A more complex synthetic route involves reacting pyrazolyl nicotinohydrazides with trihaloalkenones in ethanol under reflux:

- Reactants: Pyrazolyl nicotinohydrazide and 4-methoxy-4-(alkyl/aryl/heteroaryl)-1,1,1-trihaloalk-3-en-2-ones.

- Solvent: Absolute ethanol.

- Additives: Small amounts of acetic acid may be added to facilitate the reaction.

- Conditions: Reflux under magnetic stirring for 16 hours.

- Isolation: The product precipitates upon cooling or after partial solvent removal, followed by filtration, washing, and recrystallization.

- Outcome: This method yields bis-pyrazolyl derivatives but can be adapted for mono-substituted hydrazides like this compound by modifying the stoichiometry and reactants.

Comparative Data Table of Preparation Methods

Analytical and Characterization Techniques

- Infrared Spectroscopy (IR): KBr pellet method to identify characteristic functional groups such as hydrazide NH and carbonyl stretches.

- Nuclear Magnetic Resonance (NMR): ^1H NMR in DMSO-d6 solvent provides detailed proton environment, confirming the presence of NH2, methylene, aromatic, and pyrazole protons.

- Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

- Thin Layer Chromatography (TLC): Used extensively to monitor reaction progress and purity.

- Melting Point (mp): Used to verify compound purity and identity.

Research Findings and Notes

- The hydrazinolysis method is the most straightforward and commonly used for preparing acetohydrazide derivatives with good yields and reproducibility.

- One-pot acetic acid-mediated syntheses offer advantages in terms of reaction simplicity and regioselectivity for pyrazole-containing hydrazides.

- Longer reflux times and the use of trihaloalkenones provide access to more complex pyrazolyl derivatives but require careful optimization.

- Ethanol is the preferred solvent across methods due to its green chemistry profile and effectiveness in dissolving reactants and products.

- The presence of methoxy substituents on the pyrazole ring influences the reaction kinetics and product stability.

Análisis De Reacciones Químicas

2-(4-Methoxy-1H-pyrazol-1-yl)acetohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of 2-(4-Methoxy-1H-pyrazol-1-yl)acetohydrazide typically involves the reaction of 4-methoxy-1H-pyrazole with acetohydrazide under specific conditions. This reaction is often facilitated by suitable solvents and catalysts to yield the desired product efficiently. The compound's structure allows it to undergo various chemical reactions, including oxidation, reduction, and substitution, making it a versatile intermediate in organic synthesis.

Chemistry

In organic chemistry, this compound serves as an important intermediate for synthesizing more complex compounds. Its ability to participate in diverse chemical reactions makes it valuable for developing new materials and chemical entities.

Biological Activities

Research has indicated that this compound exhibits significant biological activities:

- Antimicrobial Properties : Various studies have demonstrated its effectiveness against a range of microorganisms, suggesting potential applications in developing new antimicrobial agents .

- Antioxidant Activity : The compound has shown promise as an antioxidant, which could be beneficial in protecting cells from oxidative stress and related diseases .

Medicinal Chemistry

The compound's potential therapeutic applications are noteworthy:

- Cancer Therapeutics : Recent advancements highlight the efficacy of pyrazole derivatives, including this compound, in targeting cancer cell lines. For instance, derivatives have been tested against MCF7 (breast cancer), SF-268 (central nervous system), and NCI-H460 (lung cancer) cell lines, showing promising cytotoxic effects .

- Anti-inflammatory Agents : Pyrazole-based compounds are being explored for their anti-inflammatory properties, which could lead to the development of new treatments for inflammatory diseases .

Industrial Applications

In the industrial sector, this compound is utilized as a building block for synthesizing various industrial chemicals. Its role in creating new materials highlights its importance beyond laboratory settings and into commercial applications.

Case Studies

Several case studies illustrate the compound's effectiveness:

- Antimicrobial Study : A study published in MDPI demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains, suggesting its potential use in pharmaceuticals aimed at combating infections .

- Cancer Cell Line Testing : In a recent review on pyrazole biomolecules, compounds similar to this compound were screened against multiple cancer cell lines. The results indicated that certain derivatives showed IC50 values significantly lower than established chemotherapeutic agents, emphasizing their potential as effective anticancer drugs .

Mecanismo De Acción

The mechanism of action of 2-(4-Methoxy-1H-pyrazol-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

Notes:

- The methoxy group in this compound increases polarity compared to the methyl-substituted analog .

- Benzylidene derivatives (e.g., 3d) exhibit extended conjugation, as evidenced by C=N stretching at 1602 cm⁻¹ .

- Thioether-containing analogs (e.g., 2-((4-Aminophenyl)thio)acetohydrazide) may have enhanced lipophilicity compared to methoxy derivatives .

Key Observations :

- Pyrazole-acetohydrazides (e.g., 3d) are understudied in biological assays compared to benzimidazole analogs, which show strong enzyme inhibition and anticonvulsant activity .

- The trifluoromethyl group in benzimidazole derivatives (e.g., ) may enhance metabolic stability but requires further comparative studies.

Actividad Biológica

2-(4-Methoxy-1H-pyrazol-1-yl)acetohydrazide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrazole ring, which is known for its diverse biological activities, and an acetohydrazide moiety that enhances its pharmacological profile.

Biological Activity Overview

Research indicates that derivatives of pyrazole compounds exhibit various biological activities, including:

- Antitumor Activity : Pyrazole derivatives have shown significant anticancer properties against multiple cancer cell lines.

- Antimicrobial Activity : These compounds are also noted for their effectiveness against various bacterial strains and fungi.

- Anti-inflammatory Effects : Certain pyrazole derivatives can inhibit inflammatory responses.

Antitumor Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, compounds containing the pyrazole scaffold have demonstrated efficacy against breast cancer cell lines such as MDA-MB-231 and HepG2 liver cancer cells. In vitro assays showed that these compounds could inhibit cell proliferation effectively, suggesting a promising avenue for cancer therapy .

Case Study: Anticancer Efficacy

In a study evaluating the cytotoxic effects of various pyrazole derivatives, this compound was tested alongside established chemotherapeutics. The results indicated that this compound exhibited an IC50 value comparable to or lower than traditional agents, highlighting its potential as an effective anticancer agent .

Antimicrobial Activity

The antimicrobial properties of this compound were assessed against several pathogens, including Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition zones in well diffusion assays against strains such as E. coli and S. aureus.

Table 1: Antimicrobial Activity Results

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

| Control (Streptomycin) | E. coli | 22 |

| Control (Streptomycin) | S. aureus | 25 |

The results indicate that while the compound shows promise, it is less effective than standard antibiotics like streptomycin .

The biological activity of this compound is believed to involve multiple mechanisms, including:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cell proliferation and survival.

- Induction of Apoptosis : It has been shown to promote programmed cell death in cancer cells, enhancing its anticancer effects.

- Disruption of Membrane Integrity : In antimicrobial applications, it may compromise bacterial cell membranes, leading to cell lysis .

Q & A

Q. What are the common synthetic routes for 2-(4-Methoxy-1H-pyrazol-1-yl)acetohydrazide and its derivatives?

Methodological Answer: The synthesis typically involves cyclocondensation or hydrazide cyclization. For example:

- Cyclization with POCl₃: Substituted benzoic acid hydrazides undergo cyclization using POCl₃ at 120°C to form oxadiazole derivatives .

- Condensation with aldehydes/ketones: Hydrazide derivatives react with aromatic aldehydes (e.g., 3-chlorobenzaldehyde) in methanol/chloroform under reflux with acetic acid catalysis to form Schiff base derivatives .

- Hydrazine coupling: Pyrazolecarboxylate intermediates are hydrolyzed to acids and then coupled with hydrazines .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- IR spectroscopy: Identifies carbonyl (C=O) and N-H stretches in hydrazide moieties .

- ¹H/¹³C NMR: Confirms methoxy group integration (δ ~3.8 ppm for OCH₃) and pyrazole/acetohydrazide proton environments .

- X-ray crystallography: Resolves crystal packing and tautomeric forms (e.g., pyrazole vs. pyrazoline) .

- Elemental analysis: Validates purity and stoichiometry .

Q. What structural features influence reactivity and stability?

Methodological Answer:

- Methoxy group: Enhances electron density on the pyrazole ring, directing electrophilic substitutions .

- Acetohydrazide backbone: Susceptible to hydrolysis under acidic/basic conditions; stability studies require pH-controlled environments .

- Tautomerism: Pyrazole ↔ pyrazoline interconversion affects spectroscopic data and biological activity .

Q. How are derivatives of this compound typically functionalized for further studies?

Methodological Answer:

- Schiff base formation: React with substituted benzaldehydes (e.g., 4-chlorobenzaldehyde) in ethanol/AcOH .

- Heterocyclic fusion: Use pyrazole-4-carbaldehydes to construct fused systems (e.g., pyrazolo[3,4-c]pyrazoles) via azide-alkyne cycloaddition .

Q. What are the recommended storage conditions to maintain stability?

Methodological Answer:

- Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the hydrazide group.

- Avoid prolonged exposure to moisture or light, which may hydrolyze the methoxy group or induce tautomerism .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

Methodological Answer:

Q. How should researchers address contradictions in spectral data (e.g., unexpected NMR shifts)?

Methodological Answer:

- Check tautomerism: Pyrazole ↔ pyrazoline equilibria in DMSO-d₆ can split peaks; use variable-temperature NMR .

- Confirm purity: HPLC-MS (C18 column, 0.1% TFA/ACN gradient) detects byproducts from incomplete cyclization .

- Cross-validate with DFT: Compare experimental IR/NMR with computational spectra (B3LYP/6-31G*) to assign tautomers .

Q. What computational strategies aid in designing novel derivatives with enhanced bioactivity?

Methodological Answer:

- Reaction path screening: Use quantum chemical calculations (e.g., Gaussian) to predict feasible reaction pathways and transition states .

- Docking studies: Model interactions with biological targets (e.g., GABA receptors for anticonvulsants) using AutoDock Vina .

- QSAR modeling: Correlate substituent electronic parameters (Hammett σ) with bioactivity data .

Q. What methodologies are used to investigate pharmacological mechanisms of derivatives?

Methodological Answer:

- In vitro assays: Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests for anticonvulsant activity .

- Enzyme inhibition: Monitor acetylcholinesterase (AChE) or COX-2 inhibition via spectrophotometric assays .

- Cellular uptake: Fluorescent tagging (e.g., dansyl chloride) to track intracellular localization .

Q. How can heterocyclic fusion improve the compound’s applicability in drug discovery?

Methodological Answer:

Q. Notes

- Avoid commercial sources (e.g., BenchChem) per guidelines.

- Data tables summarize optimization strategies and spectral validation techniques for reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.